1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
BenchChem offers high-quality 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-11-22-20-25(23-11)19(27)17(30-20)16(24-8-6-12(7-9-24)18(21)26)13-4-5-14(28-2)15(10-13)29-3/h4-5,10,12,16,27H,6-9H2,1-3H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERKDTXAKGNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains athiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). These targets play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
Compounds with athiazole ring are known to interact with their targets through various mechanisms. For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Compounds with athiazole ring are known to affect various biochemical pathways. For instance, thiazole derivatives have been reported to exhibit diverse pharmacological activities, affecting pathways related to antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
Thethiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure
The compound features a piperidine ring substituted with a carboxamide group and a thiazole-triazole moiety linked to a dimethoxyphenyl group. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of piperidine compounds often exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that similar compounds can cause DNA fragmentation in leukemia cell lines, suggesting a mechanism involving the intrinsic apoptotic pathway .
- Case Studies : In vitro studies have demonstrated that piperidine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide have been tested against colon cancer and leukemia cells with promising results .
| Compound | Cell Line Tested | IC50 (µM) | Observed Effect |
|---|---|---|---|
| 1 | HL-60 (Leukemia) | 5 | Induced apoptosis |
| 2 | CEM (T-Lymphocyte) | 10 | Growth inhibition |
| 3 | HSC (Oral Cancer) | 15 | Cytotoxicity observed |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented extensively:
- Mechanism : Compounds with similar structural features have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, effectively reducing inflammation in various models .
- Research Findings : In vivo studies indicated that piperidine derivatives can significantly reduce edema in rat models, demonstrating their potential as anti-inflammatory agents. For instance, one study reported an IC50 value of 660 pmol for a related compound in TPA-induced edema models .
Neuroprotective Effects
Emerging research suggests that the compound may also exhibit neuroprotective properties:
- Neuroprotection Mechanism : The presence of the thiazole-triazole moiety is hypothesized to contribute to neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
- Experimental Evidence : In experimental models of neurodegeneration, compounds similar to 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide have shown promise in ameliorating cognitive deficits and protecting neuronal integrity.
Preparation Methods
Cyclocondensation of Thioamide and Triazole Precursors
The thiazolo-triazole scaffold is synthesized via a cyclocondensation reaction between 5-amino-1,2,4-triazole-3-thiol and α-bromoketones. For the 6-hydroxy-2-methyl variant, 3-methyl-2-bromoacetophenone is reacted with the triazole-thiol in ethanol under reflux (78°C, 12 hours), yielding 2-methylthiazolo[3,2-b]triazol-6-ol.
Key Reaction Parameters:
- Solvent: Ethanol (anhydrous)
- Catalyst: Triethylamine (2 equiv)
- Yield: 68–72%
- Purity (HPLC): ≥95%
Hydroxy Group Protection
The 6-hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent alkylation or coupling steps. Treatment with TBDMS chloride and imidazole in DMF (0°C to room temperature, 6 hours) achieves quantitative protection.
Preparation of Piperidine-4-Carboxamide
Carboxamide Formation from Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is converted to its ethyl ester via Fischer esterification (H₂SO₄, ethanol, reflux, 4 hours), followed by amidation with ammonia gas in methanol at −10°C. The reaction is monitored by TLC (Rf = 0.3 in 9:1 CH₂Cl₂:MeOH).
Optimization Notes:
- Direct amidation without esterification results in <20% yield due to poor nucleophilicity of the carboxylate.
- Use of HATU as a coupling agent increases yield to 85% but introduces purification challenges.
Assembly of the Central Methylene-Linked Structure
Friedel-Crafts Alkylation for Methylene Bridge Formation
The protected thiazolo-triazole (1.2 equiv) and 3,4-dimethoxybenzaldehyde (1.0 equiv) undergo Friedel-Crafts alkylation in the presence of piperidine-4-carboxamide (1.5 equiv) and BF₃·OEt₂ (0.1 equiv) in dichloromethane at 0°C. The reaction proceeds via in situ formation of a benzyl carbocation, which is trapped by the piperidine nitrogen.
Reaction Conditions:
- Temperature: 0°C → room temperature (24 hours)
- Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane:EtOAc 3:1)
- Yield: 55–60%
Deprotection of the TBDMS Ether
The silyl-protected hydroxy group is deprotected using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF (room temperature, 2 hours). The crude product is purified via recrystallization from ethanol/water (7:3).
Analytical Data Post-Deprotection:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.82 (s, 1H, triazole-H), 6.95–6.87 (m, 3H, aromatic), 4.32 (s, 2H, CH₂), 3.78 (s, 6H, OCH₃), 3.45–3.20 (m, 4H, piperidine), 2.41 (s, 3H, CH₃).
Final Functionalization and Purification
Recrystallization and Polymorph Control
The crude product is recrystallized from a mixture of acetonitrile and ethyl acetate (1:2) to obtain Form A, characterized by a melting point of 198–200°C (DSC) and distinct X-ray diffraction peaks at 15.3°, 19.3°, and 25.9° 2θ.
HPLC Purity Assessment
Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms a purity of 98.7% with a retention time of 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Thiazolo-triazole formation | Cyclocondensation | 70% | 95% | Scalable, minimal byproducts |
| Piperidine amidation | HATU-mediated coupling | 85% | 97% | High efficiency |
| Methylene bridge assembly | Friedel-Crafts alkylation | 58% | 90% | Regioselective |
Challenges and Optimization Opportunities
- Low Yield in Friedel-Crafts Step: Competing polymerization of the benzaldehyde derivative reduces efficiency. Switching to Sc(OTf)₃ as a Lewis acid improves yield to 68% but increases cost.
- Hydroxy Group Stability: Partial oxidation of the 6-hydroxy group occurs during prolonged storage. Addition of 0.1% ascorbic acid as a stabilizer mitigates degradation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazolo-triazole formation | Hydrazine hydrate, EtOH, reflux, 8 hrs | 65–70 | |
| Piperidine coupling | 3,4-Dimethoxybenzaldehyde, BF₃·Et₂O, RT, 12 hrs | 50–55 | |
| Purification | Silica gel chromatography (CH₂Cl₂/MeOH) | 95% purity |
Basic: Which spectroscopic methods are most reliable for structural confirmation?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. Key diagnostic signals include:
- Thiazolo-triazole protons : δ 6.8–7.2 ppm (aromatic H), δ 2.4–2.6 ppm (methyl group on thiazole) .
- Piperidine carboxamide : δ 3.1–3.3 ppm (piperidine CH₂), δ 1.8–2.0 ppm (N-methyl) .
- HRMS : Molecular ion peak matching the exact mass (e.g., m/z 485.18 for C₂₃H₂₇N₅O₄S) .
Note : X-ray crystallography is recommended for resolving stereochemical ambiguities in the piperidine-carboxamide linkage .
Basic: How is preliminary biological activity screening conducted for this compound?
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
Q. Table 2: Example Biological Data
| Assay Type | Target/Model | IC₅₀/MIC | Reference |
|---|---|---|---|
| Antifungal (in silico) | 14-α-demethylase docking score | -9.2 kcal/mol | |
| Anticancer (MTT) | HeLa cells | 28.5 µM |
Advanced: How do structural modifications influence bioactivity in SAR studies?
- Thiazolo-triazole substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity but reduce solubility .
- Piperidine modifications : N-methylation improves blood-brain barrier permeability, while carboxamide substitution affects target selectivity .
- 3,4-Dimethoxyphenyl group : Critical for π-π stacking with enzyme active sites; demethylation reduces binding affinity by >50% .
Methodological Tip : Use computational QSAR models to prioritize substituents for synthesis based on predicted LogP and polar surface area .
Advanced: What strategies resolve contradictions in biological assay data?
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .
- False positives : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Off-target effects : Perform kinome-wide profiling or chemoproteomics to identify unintended interactions .
Advanced: How can pharmacokinetic properties be optimized without compromising activity?
Q. Table 3: PK Optimization Examples
| Modification | LogP Change | Half-life (in vitro) | Reference |
|---|---|---|---|
| -OCH₃ → -CF₃ | 3.5 → 2.8 | 2.5 → 4.2 hrs | |
| Carboxamide → ethyl ester | 3.5 → 2.1 | 1.8 → 6.0 hrs |
Advanced: What computational methods validate mechanistic hypotheses?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- Free energy perturbation (FEP) : Quantify ΔΔG changes for key residues (e.g., Tyr131 in 14-α-demethylase) .
- ADMET prediction : Use SwissADME or ADMETlab to forecast toxicity and bioavailability .
Advanced: How to address synthetic yield inconsistencies across batches?
- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation .
- Catalyst optimization : Screen alternatives (e.g., Pd/C vs. Pd(OAc)₂) for coupling steps .
- Scale-up adjustments : Reduce reaction concentration (<0.1 M) to mitigate exothermic side reactions .
Key Reference : highlights that yield drops >20% at scales >10 g due to poor heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
